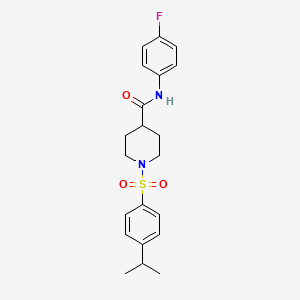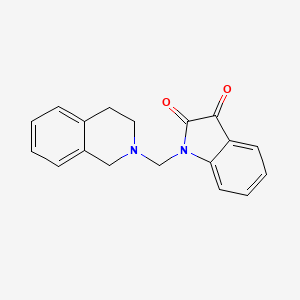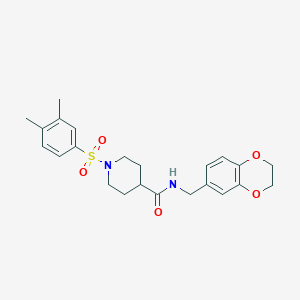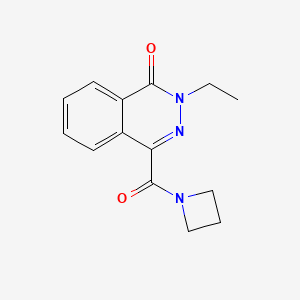
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide, also known as FPS-ZM1, is a small molecule inhibitor that targets the calcium-permeable ion channel, transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH, and is involved in the perception of pain and inflammation. FPS-ZM1 has been extensively studied for its potential use in treating pain and inflammatory disorders.
Wirkmechanismus
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide acts as a non-competitive antagonist of TRPV1, binding to a site on the channel distinct from the capsaicin binding site. It blocks the influx of calcium ions through the channel, which is necessary for the activation of downstream signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on TRPV1-mediated responses, N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the cytochrome P450 enzyme, CYP3A4, which is involved in the metabolism of many drugs. N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its specificity for TRPV1, which allows for the selective inhibition of TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation is that N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as itch and thermoregulation. Additionally, N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide may have potential applications in the treatment of other disorders, such as epilepsy and anxiety.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves the condensation of 4-fluorobenzaldehyde and 4-isopropylbenzylamine to form the imine intermediate, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form the final product, N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been used in scientific research to investigate the role of TRPV1 in pain and inflammation. It has been shown to effectively inhibit TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced currents, thermal hyperalgesia, and inflammatory pain. N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has also been used in studies to explore the potential therapeutic applications of TRPV1 inhibition, including the treatment of chronic pain, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-15(2)16-3-9-20(10-4-16)28(26,27)24-13-11-17(12-14-24)21(25)23-19-7-5-18(22)6-8-19/h3-10,15,17H,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHOATZQMCNXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)





![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)